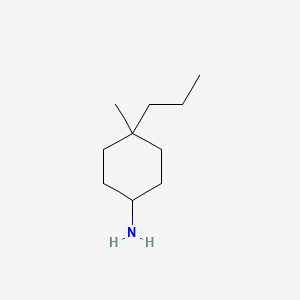

4-Methyl-4-propylcyclohexan-1-amine

Description

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

4-methyl-4-propylcyclohexan-1-amine |

InChI |

InChI=1S/C10H21N/c1-3-6-10(2)7-4-9(11)5-8-10/h9H,3-8,11H2,1-2H3 |

InChI Key |

ACOZGILOWFHBPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCC(CC1)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-propylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method is to first react cyclohexanone with methyl and propyl halides in the presence of a base to form the corresponding substituted cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or a primary amine and a reducing agent such as sodium cyanoborohydride or hydrogen gas over a nickel catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-propylcyclohexan-1-amine can undergo various chemical reactions including:

Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst are often used.

Substitution: Reagents like acyl chlorides, aldehydes, and ketones are used in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of amides, imines, or other derivatives.

Scientific Research Applications

4-Methyl-4-propylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-4-propylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

4-Isopropylcyclohexan-1-amine

- Structural Relationship : A structural isomer where the 4-position substituent is an isopropyl group instead of methyl and propyl.

- Physicochemical Properties: Molecular formula: C₉H₁₉N (vs. C₁₀H₂₁N for the target compound).

- Synthesis : Patents describe routes to similar trans-4-substituted cyclohexanamines, highlighting the role of stereoselective catalysis .

- Applications : Used as intermediates in pharmaceuticals, though its simpler structure may limit versatility in drug design compared to the target compound.

4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine

- Structural Relationship : Features a piperazine ring at the 4-position instead of alkyl groups.

- Physicochemical Properties: Molecular formula: C₁₁H₂₁N₃ (higher nitrogen content).

- Pharmacological Relevance : Used in complex drug candidates, such as COMPOUND 37 and 41, which exhibit spirocyclic frameworks for kinase inhibition .

- Key Data : MS (m/z 198 [M + H]⁺) and NMR confirm regiochemistry and purity .

4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

- Structural Relationship: A cyclohexanone derivative with a methylamino group and aryl substitution.

- Physicochemical Properties: Molecular formula: C₁₄H₁₉NO₂ (ketone group reduces basicity vs. primary amines). The aromatic ring enhances UV detectability, aiding analytical characterization .

Data Table: Key Properties of 4-Methyl-4-propylcyclohexan-1-amine and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₀H₂₁N | 155.28 | Methyl, propyl | High lipophilicity, transaminase synthesis |

| 4-Isopropylcyclohexan-1-amine | C₉H₁₉N | 141.26 | Isopropyl | Enhanced solubility, structural isomerism |

| 4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine | C₁₁H₂₁N₃ | 195.31 | Piperazine | Basic, kinase inhibitor intermediate |

| 4-(4-Methyltriazol-3-yl)cyclohexan-1-amine | C₉H₁₄N₄ | 178.24 | Triazole | Polar, hydrogen-bonding capability |

| Methoxmetamine | C₁₄H₁₉NO₂ | 233.31 | Ketone, aryl | Psychoactive, UV-detectable |

Research Findings and Implications

- Synthetic Advancements : Transaminase-catalyzed methods enable stereoselective production of trans-4-substituted cyclohexanamines, critical for pharmaceutical applications .

- Pharmacological Potential: Piperazine- and triazole-substituted analogs demonstrate enhanced target engagement in kinase inhibitors and antimicrobial agents .

- Analytical Challenges: Limited reported data on melting points and solubility for alkyl-substituted cyclohexanamines necessitate further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.